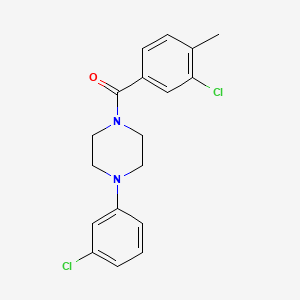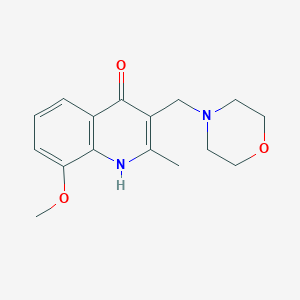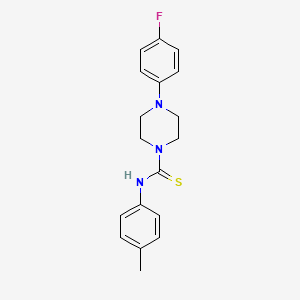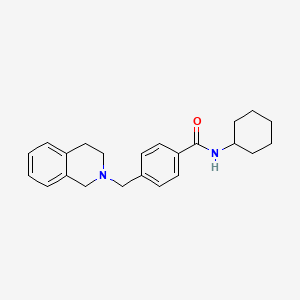![molecular formula C17H16N2O2 B5820813 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
4-{[3-(4-methylphenyl)acryloyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide, also known as MAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
科学研究应用
4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is in the field of cancer research. Studies have shown that 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer properties, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide can modulate the activity of certain ion channels in the brain, leading to the potential development of new drugs for the treatment of neurological disorders such as epilepsy.
作用机制
The mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and ion channels in cells. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. Inhibition of HDACs by 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been linked to its anti-cancer properties.
4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to modulate the activity of certain ion channels in the brain, including the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the voltage-gated sodium channel Nav1.7. Modulation of these channels by 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been linked to its potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neurological properties, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to exhibit anti-inflammatory and antioxidant properties. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species (ROS), which are involved in the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide in lab experiments is its potent anti-cancer activity. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a promising candidate for use in cancer research. In addition, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide has also been found to exhibit modulatory effects on ion channels in the brain, making it a potential candidate for use in neuroscience research.
However, there are also limitations to using 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide in lab experiments. One limitation is its potential toxicity, as high concentrations of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide have been found to be toxic to cells. In addition, the mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide. One area of research is the development of new drugs based on the structure of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide. Studies have shown that modifications to the structure of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide can lead to compounds with improved anti-cancer activity and reduced toxicity.
Another area of research is the elucidation of the mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide. Further studies are needed to fully understand how 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide inhibits the activity of HDACs and ion channels in cells.
Conclusion:
In conclusion, 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide exhibits potent anti-cancer activity and modulatory effects on ion channels in the brain, making it a promising candidate for use in cancer and neuroscience research. However, further studies are needed to fully understand the mechanism of action of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide and to develop new drugs based on its structure.
合成方法
The synthesis of 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide involves the reaction of 4-aminobenzamide with 4-methylcinnamaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to yield 4-{[3-(4-methylphenyl)acryloyl]amino}benzamide as a white solid. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
属性
IUPAC Name |
4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-2-4-13(5-3-12)6-11-16(20)19-15-9-7-14(8-10-15)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNDRGRLIKXAI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)



![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)

![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)


![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)